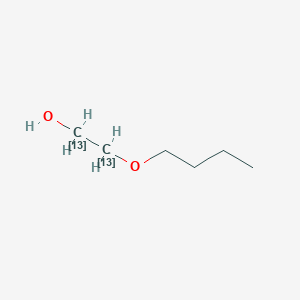

2-Butoxy(ethanol-13C2)

Description

Contextualizing Isotopic Tracing within Chemical and Biochemical Sciences

Isotopic labeling is a technique used to track the journey of an isotope through a reaction, metabolic pathway, or biological system. wikipedia.orgcreative-proteomics.com In this method, one or more atoms in a molecule of interest are replaced by an isotope of the same element. creative-proteomics.com These isotopes, which are atoms of the same element with a different number of neutrons, act as a detectable tag. musechem.com This allows researchers to follow the labeled molecule through various transformations, providing a clear picture of its behavior, distribution, and fate in chemical reactions or within living organisms. creative-proteomics.com

The key principle behind isotopic tracing is the ability to differentiate the labeled molecules from their unlabeled counterparts using analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. wikipedia.orgmusechem.com Mass spectrometry detects the mass difference caused by the isotope, while NMR can identify atoms with different gyromagnetic ratios. wikipedia.org This allows for precise localization and quantification of the labeled compounds. creative-proteomics.com

Rationale for the Specific Carbon-13 Isotopic Labeling of 2-Butoxyethanol (B58217) as 2-Butoxy(ethanol-13C2)

2-Butoxyethanol is a glycol ether that undergoes metabolism in the body, primarily through the action of alcohol and aldehyde dehydrogenases, leading to the formation of 2-butoxyacetic acid (BAA). inchem.orgnih.gov To accurately trace this metabolic pathway and quantify the parent compound and its metabolites in biological samples, researchers utilize 2-Butoxy(ethanol-13C2).

The specific labeling with two Carbon-13 atoms on the ethanol (B145695) portion of the molecule provides a distinct mass shift. This allows for highly sensitive and selective detection using gas chromatography-mass spectrometry (GC-MS). nih.gov In a study developing a method to quantify 2-butoxyethanol (BE) and butoxyacetic acid (BAA) in blood, the use of ¹³C₂-labeled BE and BAA significantly improved the limits of quantitation to below 2 ng/g. nih.gov This enhanced sensitivity is critical for human biomonitoring and metabolism studies where concentrations can be very low. nih.gov The stable, non-radioactive nature of ¹³C makes it an ideal tracer for such in vivo investigations.

Significance of Glycol Ether Research in Understanding Molecular Transformations

Glycol ethers are a broad class of organic solvents with widespread use in industrial and consumer products, including paints, cleaners, and coatings. atamanchemicals.comiarc.fralliancechemical.com Their dual solubility in both water and organic solvents makes them highly versatile. iarc.frresearchgate.net Due to their extensive use, understanding their molecular transformations in biological systems and the environment is of significant importance. researchgate.netcdc.gov

Research into the metabolism of glycol ethers, such as 2-butoxyethanol, has revealed that they are converted into metabolites like 2-butoxyacetic acid, which is linked to certain toxic effects. inchem.orgnih.gov Furthermore, the atmospheric photo-oxidation of glycol ethers can lead to the formation of secondary organic aerosols (SOAs), which have implications for air quality. ku.dkescholarship.org Studies on the oxidation pathways of these compounds, including mechanisms like cyclization, are crucial for predicting their environmental impact. escholarship.org Therefore, research on glycol ethers contributes to a deeper understanding of fundamental molecular transformation processes and informs risk assessments and regulatory decisions. iarc.frescholarship.org

Research Trajectory of 2-Butoxy(ethanol-13C2) as a Probe in Contemporary Scientific Inquiry

2-Butoxy(ethanol-13C2) has been instrumental in a number of key research studies aimed at understanding the toxicokinetics and metabolism of 2-butoxyethanol in humans. For instance, it has been used as an internal standard in the development of sensitive analytical methods to measure 2-butoxyethanol and its primary metabolite, 2-butoxyacetic acid, in human blood. nih.gov This has been crucial for biomonitoring studies of exposed workers. nih.govresearchgate.net

In one human exposure study, volunteers were exposed to ¹³C₂-BE vapor to investigate the dermal absorption of the compound. oup.com The use of the labeled compound allowed researchers to distinguish the experimentally administered 2-butoxyethanol from any background environmental exposure. The study tracked the concentration of ¹³C₂-BE and its metabolite, ¹³C₂-BAA, in blood and urine, providing valuable data for refining physiologically based pharmacokinetic (PBPK) models. oup.com Another study on human volunteers who inhaled ¹³C₂-butoxyethanol revealed that a significant portion of the metabolite 2-butoxyacetic acid is excreted as a glutamine conjugate. cdc.gov These studies, reliant on the unique properties of 2-Butoxy(ethanol-13C2), have significantly advanced our understanding of how the human body processes 2-butoxyethanol.

Data Tables

Table 1: Properties of 2-Butoxy(ethanol-13C2)

| Property | Value |

|---|---|

| Chemical Formula | C₄H₁₀¹³C₂O₂ |

| IUPAC Name | 2-Butoxy(1,2-¹³C₂)ethanol |

| Physical State | Liquid |

This table presents key physical and chemical properties of the isotopically labeled compound.

Table 2: Analytical Detection of 2-Butoxyethanol and its Metabolites

| Analyte | Detection Method | Use of Labeled Compound |

|---|---|---|

| 2-Butoxyethanol (BE) | Gas Chromatography-Mass Spectrometry (GC-MS) | [¹³C₂]BE as an internal standard for quantification. nih.gov |

| Butoxyacetic Acid (BAA) | Gas Chromatography-Mass Spectrometry (GC-MS) | [¹³C₂]BAA as an internal standard for quantification. nih.gov |

This table outlines the analytical techniques used to detect 2-butoxyethanol and its primary metabolite, highlighting the role of the Carbon-13 labeled analogs.

Properties

IUPAC Name |

2-butoxy(1,2-13C2)ethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14O2/c1-2-3-5-8-6-4-7/h7H,2-6H2,1H3/i4+1,6+1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POAOYUHQDCAZBD-UHJUODCXSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOCCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCO[13CH2][13CH2]O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

120.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Isotopic Enrichment of 2 Butoxy Ethanol 13c2

Precursor Selection and Chemical Synthesis Pathways for 2-Butoxyethanol (B58217)

The foundational structure of 2-Butoxy(ethanol-13C2) is 2-butoxyethanol. Its synthesis is primarily achieved through the reaction of n-butanol with ethylene (B1197577) oxide. atamanchemicals.comcdc.govgloballcadataaccess.org This reaction, a type of alkoxylation, forms the characteristic ether linkage of the final compound.

Alkoxylation Reactions for Ether Linkage Formation

The industrial production of 2-butoxyethanol predominantly involves the catalyzed reaction of ethylene oxide with n-butanol. atamanchemicals.comcdc.govgloballcadataaccess.org This process can be conducted with or without a catalyst. One patented method describes the condensation of butanol-1 with ethylene oxide at high temperatures (230°C to 240°C) and pressures (55 atm to 100 atm) without a catalyst, achieving yields of up to 85%. google.com The molar ratio of ethylene oxide to butanol-1 is a critical parameter, typically ranging from 1:2 to 1:3. google.com

Alternative laboratory-scale syntheses include the etherification of butanol with 2-chloroethanol (B45725) or the ring-opening of 2-propyl-1,3-dioxolane (B1346037) using boron trichloride. atamanchemicals.comwikipedia.org Another industrial method involves combining ethylene glycol and butyraldehyde (B50154) in a Parr reactor with a palladium on carbon catalyst. atamanchemicals.comwikipedia.org

Table 1: Comparison of Synthetic Pathways for 2-Butoxyethanol

| Method | Reactants | Catalyst/Conditions | Key Features | Reference |

| Ethoxylation of n-Butanol | n-Butanol, Ethylene Oxide | Catalyst (e.g., base) or high temp/pressure | Dominant industrial method. | atamanchemicals.comcdc.govgloballcadataaccess.org |

| Catalyst-Free Ethoxylation | Butanol-1, Ethylene Oxide | 230-240°C, 55-100 atm | High yield without catalyst. | google.com |

| Etherification | Butanol, 2-Chloroethanol | Not specified | Alternative laboratory method. | atamanchemicals.comwikipedia.org |

| Dioxolane Ring Opening | 2-Propyl-1,3-dioxolane, Boron trichloride | Not specified | Laboratory-scale synthesis. | atamanchemicals.comwikipedia.org |

| Reductive Etherification | Ethylene glycol, Butyraldehyde | Palladium on Carbon, Parr reactor | Industrial alternative. | atamanchemicals.comwikipedia.org |

Derivatization Strategies for Hydroxyl Group Functionalization

While the primary synthesis forms the core 2-butoxyethanol structure, the terminal hydroxyl group can be functionalized through various derivatization reactions. These are often employed for analytical purposes, such as enhancing detection in chromatography. researchgate.net Common derivatization agents for hydroxyl groups include acyl chlorides, organic anhydrides, and isocyanates. researchgate.net For instance, in the analysis of 2-butoxyethanol and its metabolites, derivatization is a key step before analysis by gas chromatography-mass spectrometry (GC-MS). iarc.frwho.int

Strategies for Site-Specific Carbon-13 Isotopic Incorporation

The defining feature of 2-Butoxy(ethanol-13C2) is the presence of two carbon-13 atoms in the ethanol (B145695) portion of the molecule. This requires the use of isotopically labeled precursors and carefully controlled reaction conditions.

Isotopic Precursor Sourcing and Handling

The key to synthesizing 2-Butoxy(ethanol-13C2) is the use of an ethylene glycol or ethylene oxide precursor where both carbon atoms are the ¹³C isotope. Ethylene glycol-13C2 is a commercially available stable isotope-labeled compound. medchemexpress.com The synthesis of ¹³C₂-ethanol has been described, starting from Ba¹³CO₃ to produce acetylene, which is then hydrated to acetaldehyde (B116499) and reduced to ethanol, achieving high chemical and isotopic purity. iaea.org Similarly, methods exist for producing labeled ethylene oxide, which can then be used in the alkoxylation reaction. nih.goviaea.org The handling of these expensive and specialized isotopic precursors requires care to maintain their isotopic enrichment.

Reaction Optimization for High Isotopic Purity and Yield

To ensure the final product has the desired isotopic enrichment, reaction conditions must be optimized. acs.org This involves controlling factors like temperature, reaction time, and catalyst loading to maximize the incorporation of the labeled precursor and minimize side reactions that could lead to isotopic dilution. acs.orgchalmers.se The goal is to achieve a high yield of the target molecule with an isotopic purity that is often verified by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. For instance, in the synthesis of other isotopically labeled compounds, high-resolution MS is used to confirm isotopic enrichment. The optimization process for ether synthesis, including the Williamson ether synthesis, has been studied to improve selectivity and yield. rsc.org

Purification and Isolation Techniques for Labeled 2-Butoxy(ethanol-13C2)

After the synthesis, the labeled 2-Butoxy(ethanol-13C2) must be separated from unreacted precursors, non-labeled byproducts, and the catalyst. Common purification techniques include distillation and various forms of chromatography.

Fractional distillation is often used to separate the crude product from lower-boiling point reactants like butanol and higher-boiling point byproducts. atamanchemicals.com For high-purity applications, chromatographic methods such as gas chromatography (GC) or high-performance liquid chromatography (HPLC) are employed. iarc.fr In the synthesis of other isotopically labeled compounds, purification by flash chromatography has been shown to be effective in separating the desired product from impurities. jasco.hu The purity of the final isolated product is then confirmed using analytical techniques like GC-MS, which can also verify the isotopic composition. nih.govinchem.org

Chromatographic Separations for Isotopic Purity Enhancement

Chromatography is an indispensable technique for purifying complex mixtures and is particularly vital in the context of isotopic labeling to separate isotopically labeled molecules from their unlabeled analogues. moravek.commoravek.com The ability to achieve high radiochemical and chemical purity is paramount for the reliability of studies using these compounds. moravek.com Various chromatographic methods are employed, with the choice depending on the specific properties of the compound and the nature of the impurities.

High-Performance Liquid Chromatography (HPLC) is a powerful and widely used method for the purification of labeled compounds. moravek.com It offers high resolution and is suitable for separating compounds that are not easily volatilized. For instance, argentation HPLC has been successfully used to separate unlabeled metabolites from their deuterium (B1214612) and tritium-labeled analogs, achieving baseline resolution in many cases. nih.gov This technique could be adapted for separating 13C-labeled compounds, as the slight difference in properties between isotopologues can be exploited under specific chromatographic conditions. Gas Chromatography (GC), often coupled with a Flame Ionization Detector (FID) or Mass Spectrometry (MS), is another effective technique, particularly for volatile compounds like 2-butoxyethanol. nih.govnih.gov It allows for the separation of components based on their boiling points and interactions with the stationary phase. Advanced, multi-step chromatographic procedures, such as a two-column method, have been developed to purify isotopes from complex geological materials, demonstrating the adaptability of chromatography for achieving high isotopic purity. rsc.org

| Chromatographic Method | Principle of Separation | Applicability to Isotopic Purity Enhancement | Key Advantages |

|---|---|---|---|

| High-Performance Liquid Chromatography (HPLC) | Differential partitioning of components between a liquid mobile phase and a solid stationary phase. | Effective for separating labeled from unlabeled compounds, especially non-volatile ones. moravek.com | High resolution, adaptable for various compounds. |

| Argentation HPLC | Utilizes silver ions in the stationary phase to interact differently with molecules based on electron density, separating isotopologues. nih.gov | Proven to achieve baseline resolution of labeled and unlabeled analogs. nih.gov | High selectivity for certain types of compounds. |

| Gas Chromatography (GC) | Separation of volatile components based on their boiling points and interaction with a stationary phase as they are carried by a gas mobile phase. nih.gov | Suitable for volatile labeled compounds like 2-butoxyethanol to ensure chemical purity. | Excellent for separating volatile impurities. |

Distillation and Crystallization Methods for Compound Isolation

Distillation and crystallization are fundamental purification techniques in organic chemistry used to isolate a target compound from a reaction mixture. rcet.org.instudymind.co.uk

Distillation is highly effective for purifying liquids with different boiling points. moravek.comstudymind.co.uk In the synthesis of the unlabeled analogue, 2-butoxyethanol, the final product is typically isolated and purified via distillation, separating it from unreacted butanol and other residues. atamanchemicals.com This same principle applies to 2-Butoxy(ethanol-13C2). Since the introduction of 13C isotopes has a negligible effect on the boiling point, distillation is primarily used to remove impurities with significantly different boiling points, rather than to separate the labeled from the unlabeled compound. Fractional distillation can be employed when boiling points are close, offering more precise separation. rcet.org.insavemyexams.com

Isotopic Enrichment and Positional Verification

After purification, it is critical to verify both the extent and the specific location of the isotopic labeling. This two-fold verification process ensures that the compound is suitable for its intended use in tracer studies or as an analytical standard. Advanced spectroscopic techniques are the primary tools for this analysis.

Quantitative Analysis of Isotopic Enrichment Levels

Determining the isotopic enrichment level involves quantifying the percentage of molecules that have successfully incorporated the Carbon-13 isotopes. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are the principal methods for this analysis. nih.govresearchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy is an inherently quantitative tool that provides high structural specificity. nih.gov It allows for the simultaneous measurement of multiple metabolites and can determine the fractional 13C enrichment. nih.gov This is often achieved by comparing NMR spectra acquired with and without 13C decoupling; the splitting patterns (J-coupling) observed in the coupled spectrum are directly related to the presence of an adjacent 13C nucleus. nih.gov The relative integrals of the satellite peaks (from 13C-coupled protons) and the central peak (from 12C-bound protons) can be used to calculate the enrichment level. nih.govscispace.com For aligned-sample solid-state NMR, an optimal uniform fractional 13C labeling is often between 25% and 35%. nih.gov

| Technique | Principle of Quantification | Information Yielded |

|---|---|---|

| NMR Spectroscopy | Analysis of peak integrals and J-coupling patterns in 1H or 13C spectra. nih.gov | Provides fractional 13C enrichment at specific atomic positions. nih.govnih.gov |

| Mass Spectrometry (MS) | Measurement of the relative intensities of mass peaks corresponding to unlabeled and labeled isotopologues. acs.org | Confirms overall isotopic enrichment and distribution of isotopologues. researchgate.netacs.org |

Confirmation of Carbon-13 Labeling Position via Advanced Spectroscopy

Confirming that the 13C atoms are located specifically in the ethanol portion of the 2-Butoxy(ethanol-13C2) molecule is crucial. NMR spectroscopy is the most powerful technique for determining the precise position of isotopic labels within a molecule. nih.govresearchgate.net

13C NMR spectroscopy offers excellent chemical shift dispersion, making it easier to identify and separate signals from different carbon atoms within the molecule. nih.gov The chemical shifts in the 13C NMR spectrum are highly sensitive to the local chemical environment, allowing for unambiguous assignment of each carbon atom in the 2-butoxyethanol structure. By analyzing the spectrum of the labeled compound, researchers can directly observe the enhanced signals corresponding to the 13C-enriched positions and confirm they match the expected shifts for the C4 and C5 carbons of the ethanol moiety.

Advanced and 2D NMR techniques , such as Heteronuclear Single Quantum Coherence (HSQC) or Heteronuclear Multiple Bond Correlation (HMBC), can provide even more definitive proof of the label's position. These experiments show correlations between protons and the carbon atoms they are attached to (or near), creating a detailed map of the molecule's connectivity. This allows for unequivocal confirmation that the 13C labels are on the ethanol backbone as intended. researchgate.net Tandem mass spectrometry can also be used to confirm the location of heavy isotope labels by analyzing the fragmentation patterns of the molecule. acs.org

| Spectroscopic Technique | Method of Positional Verification | Key Insight |

|---|---|---|

| 1D 13C NMR | Observing enhanced signals at specific chemical shifts corresponding to the target carbon atoms. nih.gov | Directly identifies which carbon atoms in the molecule are 13C isotopes. |

| 2D NMR (e.g., HSQC, HMBC) | Correlates 13C nuclei with specific protons in the molecule, confirming the C-H bonding framework. researchgate.net | Provides unambiguous confirmation of the label's precise location within the molecular structure. |

| Tandem Mass Spectrometry (MS/MS) | Analyzing fragment ions to determine the position of the heavy isotope within the molecular structure. acs.org | Confirms the location of the label within specific molecular fragments. |

Challenges and Innovations in the Synthesis of Multiply Labeled Organic Compounds

The synthesis of isotopically labeled compounds, particularly those with multiple labels like 2-Butoxy(ethanol-13C2), presents a unique set of challenges but has also spurred significant innovation in synthetic organic chemistry. frontiersin.org

To overcome these hurdles, chemists have developed several innovative strategies. One of the most significant advancements is late-stage functionalization (LSF) . musechem.com This approach introduces the isotopic label at or near the end of the synthetic sequence, which avoids the need to carry expensive isotopes through a long series of reactions and thus improves atom economy. x-chemrx.com Hydrogen Isotope Exchange (HIE) is a prominent example of an LSF technique. acs.orgx-chemrx.com

The development of new and more efficient catalysts is another area of innovation. For example, ruthenium nanoparticles have been developed for isotopic exchange reactions that can be performed under mild conditions, making them applicable to complex and fragile molecules. cea.fr

Flow chemistry is emerging as a powerful alternative to traditional batch synthesis. x-chemrx.com By performing reactions in a continuous stream, flow chemistry offers precise control over reaction parameters like temperature and time, leading to improved yields, better mixing, and enhanced safety. x-chemrx.com This technology is being adapted for isotopic labeling reactions to improve efficiency and cost-effectiveness. These innovations are crucial for expanding the availability and application of complex labeled compounds in research. musechem.com

| Aspect | Traditional Synthesis Challenges | Modern Innovations and Solutions |

|---|---|---|

| Efficiency | Long, linear synthetic routes with multiplicative yield losses. libretexts.orgmsu.edu | Convergent synthesis designs; use of highly efficient reactions. msu.edu |

| Cost | High cost of labeled starting materials carried through many steps. libretexts.org | Late-stage functionalization (LSF) to introduce isotopes at the end of the synthesis. musechem.comx-chemrx.com |

| Selectivity | Difficulty in controlling the precise position (regioselectivity) of the label. acs.org | Development of highly selective catalysts and reagents. cea.fr |

| Process Control | Challenges in controlling reaction conditions in large-scale batch processes. | Adoption of flow chemistry for precise control, improved safety, and better yields. x-chemrx.com |

Advanced Analytical Methodologies for 2 Butoxy Ethanol 13c2 and Its Chemical Transformations

Mass Spectrometry (MS) Applications in Trace Analysis and Metabolite Identification

Mass spectrometry has become an indispensable tool for the trace analysis of 2-Butoxy(ethanol-13C2) and the identification of its transformation products. Its high sensitivity and selectivity allow for the detection and quantification of this isotopically labeled compound and its metabolites in complex matrices.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Species

Gas chromatography-mass spectrometry (GC-MS) is a robust technique for the analysis of volatile and semi-volatile compounds such as 2-Butoxy(ethanol-13C2). The gas chromatograph separates the analyte from other components in a sample mixture based on its volatility and interaction with the stationary phase of the chromatographic column. The separated analyte then enters the mass spectrometer, where it is ionized and fragmented, and the resulting ions are detected based on their mass-to-charge ratio (m/z).

Isotope Dilution Mass Spectrometry (IDMS) is a premier method for achieving high-accuracy quantification in analytical chemistry, and 2-Butoxy(ethanol-13C2) serves as an ideal internal standard for the quantification of its unlabeled counterpart, 2-butoxyethanol (B58217). In this approach, a known amount of the 13C-labeled standard is added to the sample prior to extraction and analysis. publications.gc.ca Because the labeled standard is chemically identical to the native analyte, it experiences the same losses during sample preparation, extraction, and chromatographic separation.

The quantification is based on the ratio of the mass spectrometric response of the native analyte to that of the labeled internal standard. This ratio is then compared to a calibration curve generated from standards containing known concentrations of both the native analyte and the labeled internal standard. By using this method, any variations in sample workup or instrument response are corrected for, leading to highly accurate and precise measurements.

For the analysis of 2-butoxyethanol, a common procedure involves diluting the sample (e.g., in methanol) and spiking it with a known concentration of 2-Butoxy(ethanol-13C2). publications.gc.ca The final diluted sample is then analyzed by GC-MS. The use of the isotopically labeled internal standard is crucial for compensating for matrix effects, which are common in complex samples and can suppress or enhance the analyte signal.

Table 1: Example Monitoring Ions for IDMS of 2-Butoxyethanol using 2-Butoxy(ethanol-13C2)

| Compound | Quantifier Ion (m/z) | Qualifier Ion (m/z) |

| 2-Butoxyethanol | 57 | 87 |

| 2-Butoxy(ethanol-13C2) | 59 | 89 |

Note: The selection of specific ions is critical to avoid spectral interferences.

The fragmentation pattern of a molecule in a mass spectrometer provides a unique fingerprint that can be used for its identification and structural elucidation. When 2-Butoxy(ethanol-13C2) is subjected to electron ionization (EI) in a GC-MS system, it undergoes predictable bond cleavages. The resulting mass spectrum is characterized by a series of fragment ions.

The mass spectrum of unlabeled 2-butoxyethanol shows a prominent peak at m/z 57, which corresponds to the butyl cation ([C4H9]+). Another significant fragment is observed at m/z 45, resulting from the cleavage of the C-C bond adjacent to the oxygen of the ethoxy group, forming the [CH2CH2OH]+ ion. Alpha-cleavage next to the ether oxygen can also lead to the formation of a fragment at m/z 87.

For 2-Butoxy(ethanol-13C2), the fragmentation pattern will be similar, but the fragments containing the 13C-labeled ethanol (B145695) portion will have a mass shift of +2 amu. For instance, the fragment corresponding to the intact ethoxy group will be observed at m/z 47 instead of 45. The molecular ion peak for 2-Butoxy(ethanol-13C2) will be at m/z 120, whereas for the unlabeled compound it is at m/z 118. However, the base peak for both the native and the labeled compound is often the butyl cation at m/z 57, as this part of the molecule is unlabeled. publications.gc.ca This necessitates the careful selection of other, less intense ions for quantification to avoid isobaric interference. publications.gc.ca

Table 2: Predicted Key Fragment Ions in the Mass Spectrum of 2-Butoxy(ethanol-13C2)

| Fragment Ion | Proposed Structure | Predicted m/z |

| [M]+• | [CH3(CH2)3O-13CH2-13CH2OH]+• | 120 |

| [M-C2H5]+ | [CH3(CH2)3O-13CH2-13CH2O]+ | 91 |

| [M-C4H9]+ | [O-13CH2-13CH2OH]+ | 63 |

| [C4H9]+ | [CH3(CH2)3]+ | 57 |

| [13CH2-13CH2OH]+ | [13CH2-13CH2OH]+ | 47 |

Liquid Chromatography-Mass Spectrometry (LC-MS) for Non-Volatile Species

For the analysis of non-volatile chemical transformation products of 2-Butoxy(ethanol-13C2), such as its primary metabolite 2-butoxyacetic acid (BAA), liquid chromatography-mass spectrometry (LC-MS) is the method of choice. LC separates the compounds in a liquid phase, which is then introduced into the mass spectrometer.

Electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI) are two common soft ionization techniques used in LC-MS. ESI is particularly well-suited for polar and ionic compounds, where it generates charged droplets that, upon solvent evaporation, produce gas-phase ions. For a metabolite like 2-butoxyacetic acid, ESI in negative ion mode would be effective, leading to the detection of the deprotonated molecule [M-H]-.

APCI, on the other hand, is often more suitable for less polar and thermally stable compounds. In APCI, the LC eluent is nebulized into a heated chamber, and a corona discharge creates reactant ions from the solvent vapor, which then ionize the analyte molecules through chemical reactions. For some glycol ethers, APCI can provide better sensitivity and reduced matrix effects compared to ESI.

The choice between ESI and APCI depends on the specific physicochemical properties of the metabolites being analyzed. For the analysis of 2-butoxyacetic acid derived from 2-Butoxy(ethanol-13C2), the resulting metabolite would be 2-butoxy(acetic acid-13C2), and its detection would be facilitated by the mass shift of +2 amu in the precursor ion.

Tandem mass spectrometry (MS/MS) is a powerful technique for structural elucidation and confirmation of the identity of analytes. In an MS/MS experiment, a specific precursor ion (e.g., the [M-H]- ion of 2-butoxy(acetic acid-13C2)) is selected in the first mass analyzer, subjected to collision-induced dissociation (CID) in a collision cell, and the resulting product ions are analyzed in a second mass analyzer.

The fragmentation pattern obtained in the MS/MS spectrum provides valuable information about the structure of the precursor ion and the mechanisms of bond cleavage. For 2-butoxyacetic acid, a characteristic fragmentation would be the loss of the butoxy group or cleavage of the ether bond. By analyzing the MS/MS spectrum of 2-butoxy(acetic acid-13C2), one could confirm the location of the isotopic labels. For instance, a neutral loss corresponding to the labeled acetic acid moiety would be shifted by +2 mass units compared to the unlabeled analogue. This detailed fragmentation information is crucial for definitively identifying metabolites and understanding their chemical structure.

Table 3: Example Precursor-to-Product Ion Transitions for LC-MS/MS Analysis of Glycol Ether Metabolites

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Bond Cleavage Insight |

| 2-Butoxyacetic acid | 131 [M-H]- | 71 | Loss of butoxy group |

| 2-Butoxy(acetic acid-13C2) | 133 [M-H]- | 73 | Loss of butoxy group from labeled backbone |

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Measurements of Labeled Compounds

High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for the analysis of isotopically labeled compounds, offering unparalleled precision in mass determination. Unlike nominal mass spectrometry, HRMS can measure the mass of an ion with an accuracy of a few parts per million (ppm), which is crucial for distinguishing between isotopologues and isobaric interferences.

For 2-Butoxy(ethanol-¹³C₂), HRMS provides definitive confirmation of successful isotopic labeling. The theoretical monoisotopic mass of unlabeled 2-Butoxyethanol (C₆H₁₄O₂) is 118.09938 Da. When the two ethanol carbons are replaced with ¹³C, the mass increases. The mass difference between a ¹³C and a ¹²C atom is approximately 1.003355 amu. Therefore, the expected monoisotopic mass of 2-Butoxy(ethanol-¹³C₂) ([¹²C]₄[¹³C]₂H₁₄O₂) is calculated to be 120.10609 Da.

HRMS instruments, such as Fourier-Transform Ion Cyclotron Resonance (FT-ICR) or Orbitrap mass spectrometers, can easily resolve the ~2 Da mass difference between the labeled and unlabeled compound. Furthermore, the high resolving power allows for the separation of the desired labeled compound from other potential molecules that might have the same nominal mass but different elemental compositions. This accurate mass measurement is fundamental in metabolic studies, environmental fate analysis, and quantitative assays where 2-Butoxy(ethanol-¹³C₂) is used as an internal standard or tracer.

Table 1: Theoretical Mass Data for 2-Butoxyethanol Isotopologues

| Compound Name | Molecular Formula | Monoisotopic Mass (Da) |

|---|---|---|

| 2-Butoxyethanol | C₆H₁₄O₂ | 118.09938 |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Dynamic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For isotopically labeled compounds like 2-Butoxy(ethanol-¹³C₂), NMR provides not only structural confirmation but also detailed insights into isotopic content and molecular dynamics.

¹H-NMR Spectroscopy: The proton NMR spectrum serves as a molecular fingerprint. In 2-Butoxy(ethanol-¹³C₂), the proton signals corresponding to the ethanol moiety (-O-¹³CH₂-¹³CH₂-OH) are directly affected by the ¹³C labels. The most significant effect is the appearance of large one-bond carbon-proton coupling constants (¹JCH), typically around 125-150 Hz. This results in the splitting of the methylene (B1212753) proton signals into doublets, providing clear evidence of the ¹³C presence at those positions. The integration of these split signals relative to signals from the unlabeled butoxy group can be used to assess the extent of isotopic labeling.

¹³C-NMR Spectroscopy: The carbon-13 NMR spectrum provides direct evidence of isotopic enrichment. In a proton-decoupled ¹³C-NMR spectrum of 2-Butoxy(ethanol-¹³C₂), the signals for the two labeled carbons will be significantly more intense than those of the natural abundance carbons in the butyl group. Furthermore, the direct linkage of the two ¹³C atoms results in carbon-carbon coupling (¹JCC), which splits each ¹³C signal into a doublet. This ¹JCC coupling is absent in the unlabeled molecule and serves as unambiguous proof of the adjacent ¹³C labels. The determination of isotopic purity can be achieved by comparing the integrals of the enriched signals to those of the natural-abundance carbons or by using quantitative ¹³C-NMR techniques.

Table 2: Representative ¹³C-NMR Chemical Shifts for 2-Butoxyethanol

| Carbon Atom Position | Typical Chemical Shift (δ, ppm) | Expected ¹³C-¹³C Coupling in Labeled Moiety |

|---|---|---|

| CH₃- | ~14 | N/A |

| -CH₂- (from butyl) | ~19 | N/A |

| -CH₂- (from butyl) | ~32 | N/A |

| -O-CH₂- (from butyl) | ~70 | N/A |

| -O-CH₂- (from ethanol) | ~72 | ¹JCC |

Note: Chemical shifts are approximate and can vary with solvent and other experimental conditions.

Two-dimensional (2D) NMR experiments are crucial for confirming the precise location of the isotopic labels within the molecule by mapping out the connectivity between atoms.

COSY (Correlation Spectroscopy): This ¹H-¹H correlation experiment reveals protons that are spin-coupled to each other, typically through two or three bonds. For 2-Butoxy(ethanol-¹³C₂), COSY would show correlations between adjacent protons within the butyl group and also between the two methylene groups of the ethanol moiety, helping to assign the proton spectrum.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates the chemical shifts of protons directly attached to carbons. An HSQC spectrum of 2-Butoxy(ethanol-¹³C₂) would show strong cross-peaks connecting the protons of the -O-¹³CH₂- and -¹³CH₂-OH groups to their respective ¹³C atoms. This provides definitive confirmation that these specific carbons are the ones bearing the isotopic labels.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment detects longer-range correlations between protons and carbons, typically over two or three bonds (²JCH and ³JCH). This is particularly useful for confirming the position of the labeled ethanol unit relative to the butoxy group. For instance, a correlation would be observed between the protons of the butoxy -O-CH₂- group and the adjacent labeled carbon (-O-¹³CH₂-), confirming the ether linkage. This technique unambiguously verifies the complete molecular structure and the specific location of the isotopic enrichment.

Glycol ethers like 2-Butoxyethanol are flexible molecules, characterized by rotational freedom around several single bonds (C-C and C-O). The conformational preferences of these molecules are influenced by factors such as intramolecular hydrogen bonding and solvent effects. The parent molecule, ethylene (B1197577) glycol, has been shown to have a rich conformational landscape, with a general preference for the gauche conformation around the central C-C bond.

Dynamic NMR (DNMR) refers to a set of techniques used to study molecular motions that occur on the NMR timescale. By analyzing NMR spectra at variable temperatures, it is possible to study processes like bond rotation. At low temperatures, the rotation around a bond may become slow enough to allow for the observation of distinct signals for different conformers. As the temperature is raised, these signals broaden and coalesce as the rate of exchange between conformers increases.

For 2-Butoxy(ethanol-¹³C₂), DNMR could be employed to investigate the rotational barriers around the O-¹³CH₂, ¹³CH₂-¹³CH₂, and ¹³CH₂-O bonds. Analysis of the temperature-dependent changes in the ¹H and ¹³C spectra would allow for the calculation of the activation energies for these rotational processes, providing fundamental insights into the molecule's flexibility and conformational energy landscape.

Vibrational Spectroscopy for Molecular Interactions and System Characterization

Vibrational spectroscopy techniques, such as Fourier-Transform Infrared (FTIR) Spectroscopy, probe the vibrational modes of a molecule. These vibrations are sensitive to bond strengths, molecular geometry, and intermolecular interactions, making them valuable for characterizing labeled compounds.

The FTIR spectrum of 2-Butoxyethanol displays characteristic absorption bands corresponding to its functional groups. These include a broad O-H stretching band around 3400 cm⁻¹, C-H stretching bands between 2850-3000 cm⁻¹, and a strong C-O stretching band in the 1100-1000 cm⁻¹ region.

The primary effect of isotopic substitution in vibrational spectroscopy is a shift in the frequency of the vibrational modes involving the heavier isotope. According to the harmonic oscillator model, the vibrational frequency is inversely proportional to the square root of the reduced mass of the vibrating atoms. Since ¹³C is heavier than ¹²C, any vibrational mode that involves significant motion of the labeled carbon atoms in 2-Butoxy(ethanol-¹³C₂) will shift to a lower frequency (wavenumber).

The most pronounced shifts would be expected for the C-C and C-O stretching vibrations within the ethanol moiety. This isotopic shift, which can be in the range of 40-45 cm⁻¹ for a C=O bond, provides a clear spectral signature of the ¹³C label. By comparing the FTIR spectrum of the labeled compound to that of its unlabeled counterpart, these shifts can be identified, offering another layer of confirmation for the isotopic substitution.

Table 3: Key FTIR Vibrational Bands for 2-Butoxyethanol and Expected Shifts for the ¹³C₂-Labeled Moiety

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Expected Effect in 2-Butoxy(ethanol-¹³C₂) |

|---|---|---|

| O-H Stretch (broad) | ~3400 | Negligible shift |

| C-H Stretch | 2850-3000 | Minor shift |

| C-O Stretch (Ether & Alcohol) | 1000-1150 | Shift to lower frequency |

Chromatographic Techniques for Separation and Pre-concentration

Chromatographic techniques are indispensable for the separation and quantification of 2-Butoxy(ethanol-13C2) from complex matrices. The choice between gas and liquid chromatography is primarily dictated by the volatility and polarity of the analyte and the nature of the sample matrix.

Gas chromatography is a preferred method for the analysis of volatile and semi-volatile compounds like glycol ethers. cdc.gov The selection and optimization of the GC column are critical for achieving the desired separation efficiency and resolution. fishersci.ca

For the analysis of 2-Butoxy(ethanol-13C2), a polar stationary phase is generally recommended due to the polar nature of the hydroxyl and ether functional groups. Polyethylene glycol (PEG) phases, often referred to by the trade name Carbowax, are a common choice. Alternatively, mid-polarity phases such as those containing cyanopropylphenyl functional groups can also provide excellent separation of glycol ethers. restek.comgcms.cz

Key parameters for optimization include:

Stationary Phase: The choice of stationary phase is the most critical factor. A phase that provides good selectivity for glycol ethers is essential.

Column Internal Diameter (I.D.): Narrow-bore columns (e.g., 0.25 mm I.D.) offer higher resolution, while wider-bore columns have a greater sample capacity. fishersci.ca For most applications, a 0.25 mm I.D. column provides a good balance. fishersci.ca

Film Thickness: Thicker films increase retention and are suitable for highly volatile analytes, while thinner films provide faster analysis times and higher efficiency for less volatile compounds. fishersci.ca

Column Length: Longer columns provide higher resolution but result in longer analysis times. A 30-meter column is often a good starting point for complex samples.

Table 2: Recommended GC Columns for Glycol Ether Analysis

| Stationary Phase Type | Polarity | Advantages for 2-Butoxy(ethanol-13C2) Analysis |

| Polyethylene Glycol (e.g., Carbowax) | Polar | Excellent peak shape for polar analytes, good general-purpose column for glycol ethers. |

| Cyanopropylphenyl Polysiloxane | Intermediate | Offers different selectivity compared to PEG phases, useful for resolving complex mixtures of glycol ethers. restek.comgcms.cz |

| Bonded; acid-modified poly(ethylene glycol) | Polar | Useful for the analysis of volatile acidic compounds that may be present as transformation products. |

Liquid chromatography, particularly when coupled with mass spectrometry (LC-MS), is a powerful tool for the analysis of 2-Butoxy(ethanol-13C2) in complex aqueous and biological matrices where direct injection into a GC is not feasible. chemrxiv.orgchromatographyonline.com LC offers versatility in terms of mobile and stationary phases, allowing for the optimization of separations for a wide range of analytes.

Developing a robust LC method for 2-Butoxy(ethanol-13C2) involves several key considerations:

Stationary Phase Selection: Reversed-phase chromatography using a C18 or C8 stationary phase is the most common approach for separating moderately polar compounds like 2-butoxyethanol. The choice between C18 and C8 will depend on the desired retention and selectivity.

Mobile Phase Composition: The mobile phase typically consists of a mixture of water and an organic solvent such as methanol (B129727) or acetonitrile. The gradient elution, starting with a higher proportion of water and gradually increasing the organic solvent content, is often employed to effectively elute the analyte and separate it from matrix components.

Detector: A mass spectrometer is the detector of choice for the sensitive and selective detection of 2-Butoxy(ethanol-13C2). It allows for the differentiation of the labeled compound from its unlabeled analog based on their mass-to-charge ratios.

A direct injection liquid chromatography tandem atmospheric pressure chemical ionization mass spectrometry (LC-APCI-MS/MS) method has been successfully developed for the determination of other glycol ethers and can be adapted for 2-Butoxy(ethanol-13C2). rsc.org

Quality Assurance and Quality Control Protocols in Isotopic Analysis

Rigorous quality assurance (QA) and quality control (QC) protocols are essential to ensure the accuracy, precision, and reliability of isotopic analysis data. rsc.orgnoaa.gov

Method validation is a critical component of QA/QC, demonstrating that an analytical method is suitable for its intended purpose. nih.gov For 2-Butoxy(ethanol-13C2), this involves a comprehensive evaluation of the following parameters:

Accuracy: The closeness of the measured value to the true value. This is often assessed by analyzing certified reference materials or by spike-recovery experiments where a known amount of 2-Butoxy(ethanol-13C2) is added to a blank matrix. nih.gov Recoveries typically ranging from 87% to 116% have been reported for glycol ethers in various products. nih.gov

Precision: The degree of agreement among independent measurements under specified conditions. It is usually expressed as the relative standard deviation (RSD) of replicate measurements. Measurement precision for glycol ethers has been shown to vary between 2% and 14%. nih.gov

Linearity and Range: The ability of the method to produce results that are directly proportional to the concentration of the analyte over a specified range. Calibration curves are constructed and their correlation coefficients are evaluated. nih.gov

Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively. For a GC-MS isotope dilution method for glycol ethers, instrument detection limits have been reported to be in the range of 0.01 to 1 µg/mL. nih.gov

A gas chromatography-mass spectrometry isotope dilution (GC-MS ID) method has been developed and validated for the determination of 14 common glycol ethers in consumer products, utilizing 2-Butoxy(ethanol-13C2) as a stable isotope labeled standard to enhance accuracy and precision. nih.gov

Table 3: Key Method Validation Parameters for 2-Butoxy(ethanol-13C2) Analysis

| Parameter | Definition | Acceptance Criteria (Typical) |

| Accuracy | Closeness of a measured value to the true value. | Recovery of 80-120% |

| Precision | Agreement among a series of measurements. | Relative Standard Deviation (RSD) < 15% |

| Linearity | Proportionality of the measured value to the concentration. | Correlation Coefficient (r²) > 0.99 |

| Limit of Detection (LOD) | Lowest concentration that can be reliably detected. | Signal-to-Noise Ratio > 3 |

| Limit of Quantification (LOQ) | Lowest concentration that can be reliably quantified. | Signal-to-Noise Ratio > 10 |

Certified Reference Materials (CRMs) are "gold standard" materials with a well-characterized and certified concentration of the analyte of interest. iaea.org They are crucial for establishing the traceability of measurements and for verifying the accuracy of analytical methods. While specific CRMs for 2-Butoxy(ethanol-13C2) may not be widely available, well-characterized in-house standards calibrated against primary standards can serve a similar purpose. The use of reference materials that are chemically similar to the sample is important to simulate potential isotopic fractionations that may occur during sample preparation. iaea.org

Interlaboratory comparisons, also known as proficiency testing, are another vital component of a robust QA/QC program. science.govkopri.re.krscience.govnih.gov In these studies, aliquots of the same homogeneous sample are distributed to multiple laboratories for analysis. The results are then compared to assess the proficiency of the participating laboratories and to identify any systematic biases in the analytical methods. Such comparisons are essential for ensuring the comparability and reliability of data generated by different laboratories.

Mechanistic Investigations of 2 Butoxy Ethanol 13c2 in Complex Systems

Elucidation of Biotransformation Pathways via Isotopic Tracing

The use of isotopically labeled compounds, such as 2-Butoxy(ethanol-13C2), is a powerful methodology for delineating the metabolic fate of xenobiotics. By tracing the journey of the carbon-13 atoms through various biological reactions, researchers can identify transient intermediates, quantify metabolite formation, and elucidate the primary and secondary pathways of biotransformation. This approach provides definitive evidence for specific metabolic steps, overcoming the challenges posed by the low concentrations and transient nature of many metabolic products.

The principal metabolic pathway for 2-butoxyethanol (B58217) in mammals is a two-step oxidation process initiated in the liver. khanacademy.org This cascade involves the sequential action of cytosolic enzymes: alcohol dehydrogenase (ADH) and aldehyde dehydrogenase (ALDH). khanacademy.orgnih.gov

The first step is the oxidation of the terminal hydroxyl group of the 2-butoxyethanol molecule. khanacademy.org ADH, a NAD(P)+ dependent oxidoreductase, catalyzes the conversion of the primary alcohol to its corresponding aldehyde, 2-butoxyacetaldehyde. nih.govmdpi.com Subsequently, ALDH rapidly metabolizes this aldehyde intermediate into the carboxylic acid, 2-butoxyacetic acid (BAA). khanacademy.orgnih.gov The involvement of these enzymes is crucial, as their activity dictates the rate of BAA formation, which is the major metabolite identified. nih.govcapes.gov.br Inhibition of either ADH or ALDH has been shown to significantly alter the metabolic profile of 2-butoxyethanol. nih.govcapes.gov.br

Carbon-13 tracer studies using 2-Butoxy(ethanol-13C2) have been instrumental in unequivocally demonstrating the formation of 2-butoxyacetic acid (BAA) as the primary oxidative metabolite. When 2-Butoxy(ethanol-13C2) is introduced into a biological system, the ¹³C label is retained in the acetate (B1210297) moiety of the resulting BAA molecule. This allows for precise tracking and quantification of the metabolite's formation.

The metabolic conversion can be represented as follows:

CH₃(CH₂)₃OCH₂¹³CH₂OH (2-Butoxy(ethanol-13C2)) → CH₃(CH₂)₃OCH₂¹³CHO (2-Butoxyacetaldehyde-13C1) → CH₃(CH₂)₃OCH₂¹³COOH (Butoxyacetic Acid-13C1)

Analysis of urine and blood samples via mass spectrometry or nuclear magnetic resonance (NMR) spectroscopy can distinguish ¹³C-labeled BAA from the endogenous, unlabeled pool, providing a clear picture of the metabolic flux through this pathway. Studies have shown that BAA is the ultimate metabolite responsible for certain biological effects and that its formation is a prerequisite for toxicity. nih.gov The ratio of BAA to other metabolites can be significantly altered by inhibiting the enzymes responsible for its production. nih.govcapes.gov.br

Table 1: Hypothetical Distribution of ¹³C Label in Primary Oxidation Metabolites

| Compound | Metabolic Role | ¹³C Label Position | Detection Method |

|---|---|---|---|

| 2-Butoxy(ethanol-13C2) | Parent Compound | -OCH₂¹³CH₂OH | GC-MS |

| 2-Butoxyacetaldehyde-13C | Intermediate Metabolite | -OCH₂¹³CHO | LC-MS/MS with derivatization |

| Butoxyacetic Acid-13C | Major Oxidative Metabolite | -OCH₂¹³COOH | HPLC, GC-MS, NMR |

The intermediate metabolite, 2-butoxyacetaldehyde, is a highly reactive and transient species, making its direct detection challenging. nih.gov Isotopic labeling with ¹³C provides a definitive method for its identification. The presence of the ¹³C atom creates a unique mass signature that can be detected using sensitive analytical techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS). nih.gov

To capture and identify this unstable aldehyde, chemical derivatization techniques are often employed. nih.gov Reagents such as 2,4-dinitrophenylhydrazine (B122626) (DNPH) react with the aldehyde to form a stable hydrazone derivative. nih.gov When 2-Butoxy(ethanol-13C2) is the precursor, the resulting derivative will contain the ¹³C label, confirming its origin. This method allows for both the qualitative identification and quantitative analysis of the 2-butoxyacetaldehyde intermediate, providing crucial insights into the kinetics of the ADH-catalyzed step. nih.govnih.gov

While oxidation of the ethanol (B145695) side chain is the dominant metabolic route, a secondary pathway involving the cleavage of the ether bond also occurs. nih.gov This dealkylation is primarily catalyzed by the cytochrome P450 mixed-function oxidase system, particularly the CYP2E1 isoform. nih.gov

This enzymatic reaction breaks the C-O-C ether linkage, leading to the formation of butanol (or its oxidation product, butyraldehyde) and ethylene (B1197577) glycol. nih.gov The ethylene glycol can be further oxidized to oxalic acid. nih.gov Isotopic tracing with 2-Butoxy(ethanol-13C2) is critical for confirming this pathway. Following ether cleavage, the ¹³C label would be found exclusively in the ethylene glycol and its downstream metabolites, while the butyl fragment would remain unlabeled. This allows for the differentiation and quantification of metabolites produced via ether cleavage versus side-chain oxidation.

Following the initial Phase I metabolic reactions (oxidation and ether cleavage), 2-butoxyethanol and its metabolites can undergo Phase II conjugation reactions. uomus.edu.iqresearchgate.net These reactions attach small, polar endogenous molecules to the xenobiotic, which increases water solubility and facilitates excretion. uomustansiriyah.edu.iqyoutube.com

Glucuronidation: The parent compound, 2-butoxyethanol, can be directly conjugated with glucuronic acid to form 2-butoxyethyl glucuronide. capes.gov.br This reaction is catalyzed by UDP-glucuronosyltransferases (UGTs). researchgate.net

Glutamine and Glycine Conjugation: The primary oxidative metabolite, butoxyacetic acid (BAA), can be conjugated with amino acids. nih.govuomustansiriyah.edu.iq In this Type II conjugation reaction, the carboxylic acid substrate is activated to an acyl-CoA complex, which then reacts with an amino acid like glutamine or glycine. uomus.edu.iqresearchgate.net This results in the formation of butoxyacetyl-glutamine or butoxyacetyl-glycine conjugates, which have been detected in urine. nih.gov

Tracing the ¹³C label from 2-Butoxy(ethanol-13C2) to its ultimate fate provides a complete picture of its catabolism. After the initial biotransformation steps, the labeled carbon atoms can enter central metabolic pathways. For instance, the ¹³C-labeled ethylene glycol from ether cleavage or the labeled acetate portion from further breakdown can enter the tricarboxylic acid (TCA) cycle. nih.gov

Table 2: Summary of Metabolic Fates of ¹³C from 2-Butoxy(ethanol-13C2)

| Pathway | Key Enzyme(s) | ¹³C-Labeled Product(s) | Ultimate Fate of ¹³C |

|---|---|---|---|

| Oxidation | ADH, ALDH | Butoxyacetic Acid-13C | Excretion (free or conjugated) |

| Ether Cleavage | Cytochrome P450 (CYP2E1) | Ethylene Glycol-13C2 | Entry into TCA cycle, ¹³CO₂ Exhalation |

| Glucuronidation | UGTs | 2-Butoxyethyl-13C2 Glucuronide | Excretion |

| Amino Acid Conjugation | N-acyltransferases | Butoxyacetyl-13C-glutamine/glycine | Excretion |

In Vitro and Ex Vivo Models for Mechanistic Biotransformation Studies

In vitro (in glass) and ex vivo (out of the living body) models are indispensable tools for investigating the metabolic pathways of xenobiotics like 2-Butoxy(ethanol-13C2) under controlled laboratory conditions. These systems allow for the isolation of specific biological processes, which is often challenging in whole-organism (in vivo) studies.

Subcellular fractions, such as microsomes and cytosol, are workhorses in metabolic research. xenotech.comthermofisher.com Microsomes, which are vesicles derived from the endoplasmic reticulum, are rich in Phase I metabolic enzymes like the cytochrome P450 (CYP) superfamily and some Phase II enzymes such as UDP-glucuronosyltransferases (UGTs). thermofisher.com The cytosolic fraction contains a variety of soluble enzymes, including alcohol dehydrogenase (ADH) and aldehyde dehydrogenase (ALDH), which are crucial for Phase I metabolism, as well as Phase II conjugating enzymes. xenotech.com

Incubation of 2-Butoxy(ethanol-13C2) with liver microsomes and cytosolic fractions allows for a detailed examination of its primary metabolic pathway. The principal biotransformation of 2-butoxyethanol is its oxidation, primarily via ADH and ALDH. who.int This two-step process first yields 2-butoxyacetaldehyde, which is then rapidly converted to the main metabolite, 2-butoxyacetic acid (BAA). who.intpublisso.de

Studies using inhibitors for these enzymes in such systems have confirmed their roles. For instance, pyrazole, an ADH inhibitor, has been shown to protect against 2-butoxyethanol-induced toxicity by inhibiting its metabolism to BAA. capes.gov.br Similarly, cyanamide, an ALDH inhibitor, also provides protection, highlighting the role of the aldehyde intermediate. capes.gov.br By using 2-Butoxy(ethanol-13C2), researchers can precisely quantify the formation of ¹³C-labeled 2-butoxyacetaldehyde and ¹³C-labeled BAA using mass spectrometry, providing clear kinetic data for these enzymatic reactions. At higher concentrations, conjugation pathways can become more prominent, and microsomal incubations can also be used to study the formation of glucuronide conjugates. who.intnih.gov

| Enzyme Location | Key Enzymes | Substrate | Primary Metabolite(s) | Research Application |

| Cytosol | Alcohol Dehydrogenase (ADH) | 2-Butoxy(ethanol-13C2) | ¹³C₂-Butoxyacetaldehyde | Investigating the initial oxidation step and its kinetics. |

| Cytosol | Aldehyde Dehydrogenase (ALDH) | ¹³C₂-Butoxyacetaldehyde | ¹³C₂-Butoxyacetic Acid (BAA) | Studying the formation of the principal and most toxic metabolite. |

| Microsomes | Cytochrome P450 (e.g., CYP2E1) | 2-Butoxy(ethanol-13C2) | Butyraldehyde (B50154), Ethylene Glycol (minor pathway) | Elucidating minor dealkylation pathways. nih.gov |

| Microsomes | UDP-glucuronosyltransferases (UGTs) | 2-Butoxy(ethanol-13C2) | ¹³C₂-Butoxyethanol-glucuronide | Examining conjugation reactions, particularly at high substrate concentrations. nih.gov |

Isolated organ perfusion is an ex vivo technique that maintains a viable organ outside the body, allowing for the study of metabolic and physiological processes in a complete, architecturally intact system. harvardapparatus.comwikipedia.org This method bridges the gap between subcellular fraction studies and complex in vivo experiments. wikipedia.org The liver is the primary organ of interest for 2-butoxyethanol metabolism, making the isolated perfused liver model particularly valuable. nih.govresearchgate.net

In this setup, an isolated liver is perfused via its vasculature with an oxygenated, nutrient-rich medium containing 2-Butoxy(ethanol-13C2). harvardapparatus.comresearchgate.net Samples of the perfusate can be collected over time to analyze the disappearance of the parent compound and the appearance of its ¹³C-labeled metabolites, such as BAA and its conjugates. nih.gov This system allows for the investigation of not only the metabolic pathways but also the rates of uptake, distribution within the organ, and biliary excretion, providing a more comprehensive picture of the organ's role in the compound's disposition.

Studies using cultured cells provide insights into the compound's effects at the cellular level. For instance, experiments with Opossum kidney cells have demonstrated their ability to metabolize the intermediate 2-butoxyacetaldehyde to BAA, which is then released into the culture medium. nih.gov Other studies have focused on target cells, such as erythrocytes, where the metabolite BAA has been shown to cause swelling and ATP depletion, indicating the cell membrane is a primary target for its hemolytic effects. nih.gov

Mitochondrial flux analysis is a powerful cellular technique used to assess the impact of a compound on cellular bioenergetics in real-time. researchgate.netdntb.gov.ua Extracellular flux (XF) analyzers measure the oxygen consumption rate (OCR), a direct indicator of mitochondrial respiration, and the extracellular acidification rate (ECAR), an indicator of glycolysis. researchgate.net By exposing cultured cells (e.g., hepatocytes) to 2-Butoxy(ethanol-13C2) or its metabolites, researchers can determine if the compound or its metabolites act as mitochondrial toxicants, such as electron transport chain (ETC) inhibitors or uncouplers. nih.gov A decrease in the maximal OCR after exposure to a chemical would suggest inhibition of the electron transport chain, providing a mechanistic basis for cellular toxicity. researchgate.netnih.gov

Environmental Degradation Pathways and Transformation Kinetics of Isotopic Variants

Understanding the environmental fate of 2-Butoxy(ethanol-13C2) is crucial for assessing its persistence and potential impact. The transformation kinetics and pathways are governed by both abiotic and biotic processes. The behavior of the isotopic variant is expected to be identical to that of the more common 2-butoxyethanol.

Abiotic degradation involves non-biological processes that break down chemical compounds.

Atmospheric Phase : 2-butoxyethanol exists almost entirely as a vapor in the atmosphere. who.intinchem.org Direct photolysis by sunlight is not a significant degradation pathway because the molecule does not absorb light at wavelengths found in the troposphere (>290 nm). cdc.govnih.gov The most significant atmospheric degradation mechanism is its reaction with photochemically generated hydroxyl radicals (•OH). inchem.orgnih.gov This reaction leads to an estimated atmospheric half-life of approximately 17 hours, indicating that the compound will not persist for long periods in the air. who.intinchem.org

Aqueous Phase : In water, 2-butoxyethanol is miscible and unlikely to undergo direct hydrolysis. who.intnih.gov Its potential for volatilization from water and adsorption to sediment is low. who.intinchem.org Consequently, abiotic degradation in the aqueous phase is slow, making biotic processes the primary route of removal from water and soil. who.int

| Environmental Compartment | Primary Abiotic Process | Half-Life/Rate | Significance |

| Atmosphere | Reaction with Hydroxyl Radicals (•OH) | ~17 hours who.intinchem.org | High (Primary degradation pathway in air) |

| Atmosphere | Direct Photolysis | Negligible cdc.govnih.gov | Low |

| Aqueous Phase | Hydrolysis | Not significant who.intnih.gov | Low |

| Aqueous Phase | Direct Photolysis | Not significant nih.gov | Low |

Biodegradation is the most important mechanism for the removal of 2-butoxyethanol from soil and water. who.intinchem.org The compound is considered to be readily biodegradable under aerobic conditions, with an estimated half-life in water ranging from 1 to 4 weeks. who.intwikipedia.org

Numerous studies have isolated and characterized specific bacterial strains capable of utilizing 2-butoxyethanol as a sole source of carbon and energy. nih.govresearchgate.net These microorganisms are found in diverse environments, including forest soil, activated sludge, and biofilters. nih.govresearchgate.net

Identified degrading strains include:

Pseudomonas species (e.g., P. putida, P. vancouverensis) nih.govresearchgate.net

Hydrogenophaga pseudoflava nih.govresearchgate.net

Gordonia terrae nih.govresearchgate.net

Cupriavidus oxalaticus nih.govresearchgate.net

Research into these strains has revealed a common degradation pathway for gram-negative bacteria. nih.govresearchgate.net The process begins with the oxidation of the terminal alcohol group to an aldehyde and then to a carboxylic acid, forming 2-butoxyacetic acid (BAA). researchgate.netresearchgate.net This is followed by the cleavage of the ether bond, which yields n-butanol and glyoxylate. nih.govresearchgate.net These smaller molecules can then be readily assimilated into central metabolic pathways. The detection of BAA, n-butanol, and butanoic acid as intermediates in bacterial cultures supports this proposed pathway. nih.govresearchgate.net

Identification and Quantification of Isotope-Labeled Environmental Transformation Products

A significant challenge in environmental chemistry is the identification of novel or transient transformation products of contaminants. Isotope labeling is a powerful technique to overcome this hurdle. frontiersin.org When 2-Butoxy(ethanol-13C2) is used in degradation studies, its metabolites will contain the distinct ¹³C₂-label.

Analytical techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are used for detection. nih.govresearchgate.net The presence of the ¹³C label creates a characteristic isotopic pattern in the mass spectrum, shifting the molecular ion peak by +2 mass units compared to the unlabeled compound. This allows for:

Signal Differentiation: Easy distinction of true metabolites from background chemical noise and artifacts in complex environmental samples. frontiersin.org

Formula Determination: The mass shift confirms that the identified product originates from the parent compound and helps determine the number of carbon atoms from the ethanol moiety retained in the structure. frontiersin.org

Quantification: The abundance of the labeled ions can be used for accurate quantification of the transformation products, even at very low concentrations.

This approach has been crucial in confirming metabolites like 2-butoxyacetaldehyde (BAL) and 2-butoxyacetic acid (BAA) and could be used to identify other minor or previously unknown degradation products. nih.gov

Isotope Effects in Reaction Mechanisms and Kinetic Studies

The difference in mass between isotopes can lead to differences in reaction rates and equilibrium positions. fiveable.me These phenomena, known as isotope effects, provide detailed information about reaction mechanisms at the molecular level. nih.gov For 2-Butoxy(ethanol-13C2), substituting ¹²C with ¹³C can reveal insights into bond-breaking and bond-forming steps during its transformation.

Primary and Secondary Kinetic Isotope Effects (KIE)

A kinetic isotope effect (KIE) is the change in the rate of a reaction when an atom in a reactant is replaced by one of its isotopes. wikipedia.org It is expressed as the ratio of the rate constant for the light isotopologue (k_light) to that of the heavy isotopologue (k_heavy).

Primary KIE: A primary KIE is observed when the bond to the isotopically substituted atom is broken or formed in the rate-determining step of the reaction. fiveable.me For a reaction involving the cleavage of a C-H or C-C bond at one of the labeled carbons in 2-Butoxy(ethanol-13C2), a normal KIE (k₁₂/k₁₃ > 1) would be expected. The magnitude of the KIE can provide information about the geometry of the transition state.

Secondary KIE: A secondary KIE occurs when the isotopic substitution is at a position not directly involved in bond breaking or formation. fiveable.me These effects are typically smaller than primary KIEs and arise from changes in the vibrational environment of the molecule as it proceeds from the reactant to the transition state. For example, a change in hybridization (e.g., from sp³ to sp²) at a labeled carbon atom would result in a measurable secondary KIE. wpmucdn.com

Table 2: Illustrative Kinetic Isotope Effects (KIE) for C-H Bond Cleavage

| Reaction Type | Isotopic Substitution | Typical k_light / k_heavy | Interpretation |

| Primary KIE | ¹²C-H vs ¹³C-H | 1.02 - 1.08 | C-H bond cleavage is part of the rate-determining step. wikipedia.org |

| Secondary KIE | sp³ to sp² rehybridization | 1.01 - 1.05 | Change in vibrational modes at the non-reacting labeled center. |

Equilibrium Isotope Effects (EIE) in Chemical and Biochemical Reactions

An equilibrium isotope effect (EIE) refers to the change in an equilibrium constant when a reactant is substituted with an isotope. wikipedia.org EIEs arise because the mass of an isotope affects the vibrational frequencies and, consequently, the zero-point energy of a molecule. umd.edu Heavier isotopes tend to accumulate in the more strongly bonded (lower energy) state. fiveable.me

For a reversible reaction involving 2-Butoxy(ethanol-13C2), the equilibrium constant may be slightly different than for the unlabeled compound. [¹²C-Reactant] + [¹³C-Product] ⇌ [¹²C-Product] + [¹³C-Reactant]

The EIE is generally close to 1 but can be measured with high precision. These measurements are particularly useful for understanding binding interactions, such as an enzyme binding its substrate. The changes in bond vibrations that occur when a molecule like 2-Butoxy(ethanol-13C2) binds to an enzyme's active site can lead to a preference for either the light or heavy isotope in the bound state. nih.gov EIEs are most pronounced at lower temperatures. fiveable.mewikipedia.org

Theoretical Basis and Experimental Measurement of Isotope Effects

The theoretical foundation of isotope effects lies in statistical mechanics and quantum mechanics. The key principle is the difference in zero-point vibrational energy (ZPE) between isotopologues. A bond to a heavier isotope (like ¹³C) has a lower vibrational frequency and a lower ZPE than a bond to a lighter isotope (¹²C). umd.edu Breaking this bond requires more energy, leading to a slower reaction rate for the heavier isotopologue (a normal KIE).

Experimental Measurement: Isotope effects are typically measured using one of two methods:

Direct Measurement: The reaction rates are measured independently for the pure isotopically labeled and unlabeled compounds under identical conditions. This method is straightforward but requires highly pure materials and precise kinetic measurements.

Competition Experiments: A mixture of the labeled and unlabeled reactants is allowed to react, and the reaction is stopped before completion. wikipedia.org The isotopic composition of the remaining reactant or the formed product is then analyzed using highly sensitive techniques like Isotope Ratio Mass Spectrometry (IRMS) or Nuclear Magnetic Resonance (NMR) spectroscopy. wikipedia.org This method is often more accurate as it minimizes errors from slight variations in experimental conditions.

Computational chemistry plays a vital role in interpreting experimental results. Theoretical calculations can predict the magnitude of isotope effects for a proposed reaction mechanism. nih.gov A close agreement between the experimentally measured and computationally predicted isotope effects provides strong evidence in support of that mechanism. nih.gov

Computational and Theoretical Approaches in 2 Butoxy Ethanol 13c2 Research

Molecular Modeling and Simulation

Molecular modeling and simulation encompass a range of techniques used to study the behavior of molecules and molecular systems. These methods are essential for understanding the physical properties and interactions of 2-Butoxy(ethanol-13C2).

Ab initio and Density Functional Theory (DFT) are quantum mechanical methods used to solve the electronic structure of molecules. DFT has become a predominant method in quantum chemistry due to its balance of accuracy and computational efficiency. These calculations can determine fundamental electronic properties of 2-Butoxy(ethanol-13C2), such as the distribution of electron density, the energies of molecular orbitals (like the Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO), and the electrostatic potential.

Table 1: Representative Electronic Properties of a Glycol Ether Molecule from DFT Calculations

| Property | Description | Typical Calculated Value |

|---|---|---|

| HOMO Energy | Energy of the highest occupied molecular orbital; relates to the ability to donate an electron. | -7.0 to -6.0 eV |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital; relates to the ability to accept an electron. | 1.0 to 2.0 eV |

| HOMO-LUMO Gap | Difference in energy between HOMO and LUMO; indicates chemical reactivity and stability. | 7.0 to 9.0 eV |

| Dipole Moment | A measure of the separation of positive and negative charges in the molecule; indicates polarity. | 2.0 to 2.5 D |

| Electrostatic Potential | The potential energy of a positive test charge at a particular location near the molecule; used to predict sites of electrophilic or nucleophilic attack. | Varies across the molecular surface |

Note: The values in this table are illustrative for a glycol ether like 2-Butoxyethanol (B58217) and would be specifically calculated for the 2-Butoxy(ethanol-13C2) isotopologue.

Molecular Dynamics (MD) simulations are a powerful computational tool for studying the physical movements of atoms and molecules over time. For 2-Butoxy(ethanol-13C2), MD simulations are particularly useful for exploring its conformational flexibility and its behavior in solution (solvation). These simulations can reveal how the molecule folds and changes shape, and how it interacts with solvent molecules, such as water.

Research on 2-Butoxyethanol in aqueous solutions has shown that it exhibits complex self-aggregation and microheterogeneity. MD simulations have been employed to investigate these phenomena, showing that large simulation systems are necessary to capture the formation of micelle-like aggregates. The simulations also provide evidence for the formation of intramolecular hydrogen bonds between the hydroxyl hydrogen and the ether oxygen of the same molecule. The study of solvation behavior is crucial for applications where 2-Butoxy(ethanol-13C2) is used as a solvent or part of a mixed-solvent system. The isotopic labeling in 2-Butoxy(ethanol-13C2) has a negligible effect on these large-scale dynamic properties, making the results from unlabeled 2-Butoxyethanol studies highly relevant.

Table 2: Typical Parameters for an MD Simulation of 2-Butoxyethanol in Water

| Parameter | Description | Example Value/Setting |

|---|---|---|

| Force Field | A set of parameters and equations used to describe the potential energy of the system. | GROMOS, OPLS-AA, GAFF2 |

| Water Model | The specific force field used to model water molecules. | TIP4P-FB |

| System Size | The number of molecules included in the simulation box. | 32,000 molecules |

| Ensemble | The statistical mechanical ensemble that defines the thermodynamic state of the system. | NPT (constant Number of particles, Pressure, and Temperature) |

| Simulation Time | The total time duration of the molecular dynamics run. | 30 ns or longer |

| Boundary Conditions | The conditions applied at the boundaries of the simulation box to mimic a larger system. | Periodic Boundary Conditions |

The accuracy of MD simulations is critically dependent on the quality of the force field used. A force field is a set of empirical energy functions and parameters that describe the potential energy of a system of atoms or molecules. For a specific class of molecules like glycol ethers, standard force fields may not be sufficiently accurate, necessitating the development and validation of specialized parameters.

The process of force field development often involves fitting parameters to reproduce experimental data, such as liquid densities and dielectric constants, as well as results from high-level quantum chemical (ab initio) calculations. Several studies have focused on creating transferable force fields for poly(ethylene glycol) ethers (glymes) and other linear ethers that are compatible with common frameworks like AMBER and CHARMM. An accurate force field, such as the C36e model developed for linear ethers, can better represent the potential energy landscape and improve the simulation of physical properties. The validation of these force fields is performed by comparing calculated properties (e.g., self-diffusion coefficient, shear viscosity, vaporization enthalpy) against experimental data.

Quantum Chemical Calculations for Reaction Mechanisms and Transition States

Quantum chemical calculations are indispensable for investigating chemical reactions, allowing for the exploration of reaction pathways, the identification of transition states, and the prediction of reaction rates. These methods are particularly valuable for understanding the reactivity of isotopically labeled compounds.

A key application of quantum chemistry is the calculation of potential energy surfaces for chemical reactions. By locating the transition state structure—the highest energy point along the reaction coordinate—the activation energy (Ea) can be determined. This, in turn, allows for the prediction of the reaction rate constant via Transition State Theory.